

Spectroscopic Profile of Valeraldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Valeraldehyde	
Cat. No.:	B050692	Get Quote

Valeraldehyde (Pentanal), a key aliphatic aldehyde with the chemical formula C₅H₁₀O, plays a significant role in various chemical industries, including flavor and fragrance production, resin manufacturing, and as a rubber accelerator. A thorough understanding of its structural and chemical properties is paramount for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth analysis of the spectroscopic data of **valeraldehyde**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of **valeraldehyde**.

Table 1: ¹H NMR Spectroscopic Data for Valeraldehyde

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
9.76	Triplet (t)	1H	1.9	Aldehydic proton (-CHO)
2.42	Triplet of doublets (td)	2Н	7.4, 1.9	Methylene protons alpha to carbonyl (-CH ₂ - CHO)
1.61	Sextet	2Н	7.4	Methylene protons beta to carbonyl (-CH ₂ - CH ₂ CHO)
1.35	Sextet	2H	7.4	Methylene protons gamma to carbonyl (CH₃- CH₂-)
0.93	Triplet (t)	3Н	7.4	Methyl protons (- CH₃)

Solvent: CDCl3, Reference: TMS (δ 0.00 ppm)

Table 2: 13C NMR Spectroscopic Data for Valeraldehyde

Chemical Shift (δ) ppm	Assignment
202.5	Carbonyl carbon (C=O)
43.8	Alpha-carbon (-CH2-CHO)
26.5	Beta-carbon (-CH ₂ -CH ₂ CHO)
22.4	Gamma-carbon (CH₃-CH₂-)
13.8	Methyl carbon (-CH₃)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 3: Kev IR Absorption Bands for Valeraldehvde

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
2960-2870	Strong	C-H Stretch	Aliphatic C-H
2820 & 2720	Medium	C-H Stretch (Fermi resonance)	Aldehydic C-H
1730	Strong	C=O Stretch	Aldehyde
1465	Medium	C-H Bend	-CH ₂ -
1380	Medium	C-H Bend	-CH₃

Sample Phase: Liquid film

Table 4: Mass Spectrometry Data for Valeraldehyde

m/z	Relative Intensity (%)	Proposed Fragment
86	5	[M] ⁺ (Molecular Ion)
58	100	[C₃H6O] ⁺ (McLafferty rearrangement)
57	40	[C4H9] ⁺
44	85	[C ₂ H ₄ O] ⁺
43	50	[C ₃ H ₇] ⁺
41	60	[C ₃ H ₅] ⁺
29	95	[CHO] ⁺ or [C₂H₅] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

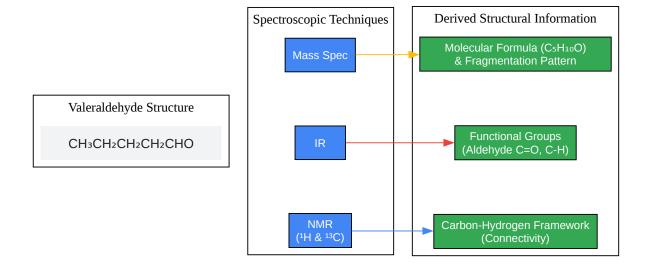
- Sample Preparation: A solution of **valeraldehyde** (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.75 mL). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ 0.00 ppm).
- ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were averaged to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded with proton decoupling. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were accumulated to obtain a spectrum with adequate signal intensity.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.

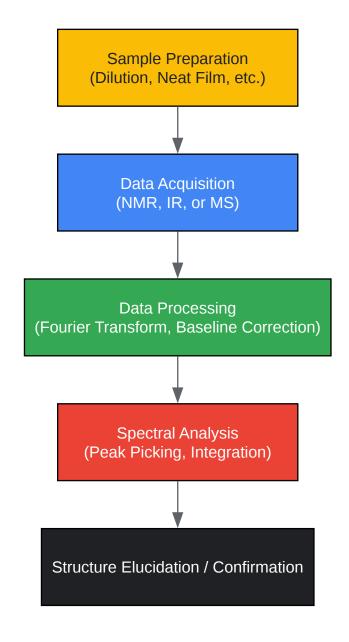
- Sample Preparation: A drop of neat valeraldehyde was placed between two sodium chloride (NaCl) salt plates to create a thin liquid film.
- Data Acquisition: The spectrum was recorded over the range of 4000-600 cm⁻¹. A
 background spectrum of the clean salt plates was acquired and automatically subtracted
 from the sample spectrum. Typically, 32 scans were co-added to produce the final spectrum
 with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)


Mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

- Sample Introduction: A dilute solution of **valeraldehyde** in dichloromethane was injected into the GC. The GC was equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm). The oven temperature was programmed to ramp from 40°C to 250°C to ensure the elution of **valeraldehyde**.
- Ionization and Mass Analysis: The eluted compound was introduced into the ion source, where it was ionized by a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer over a mass-to-charge (m/z) range of 20-200 amu.

Visualizations


The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a generalized workflow for spectroscopic analysis.

Click to download full resolution via product page

Spectroscopic techniques and derived structural information for valeraldehyde.

Click to download full resolution via product page

A generalized workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of Valeraldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050692#valeraldehyde-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com